![molecular formula C7H5Br2N3 B13132424 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 6, and a methyl group at position 2 on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. A common method includes dissolving 3-amino-6-bromopyridazine in a suitable solvent, followed by bromination using a bromination reagent. The reaction mixture is then subjected to ring-closing conditions with a catalyst, often a lanthanide Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Due to its unique structural properties, it is also investigated for applications in material science and organic electronics.
作用機序
The mechanism of action of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
2-Methylimidazo[1,2-a]pyridine: Another compound in the imidazo[1,2-a]pyridine family with similar structural features.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with different halogen substitutions.
Uniqueness: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromine substitutions, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC名 |
3,6-dibromo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,1H3 |
InChIキー |
FZAWFPIZVFHPCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



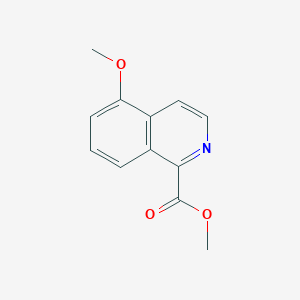
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)




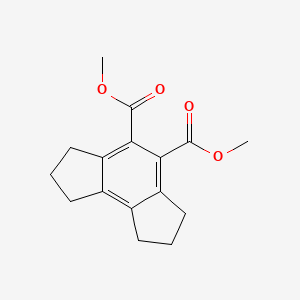
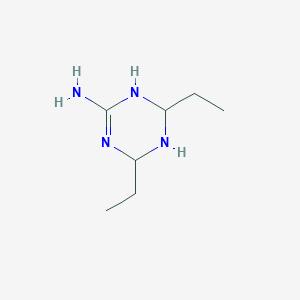

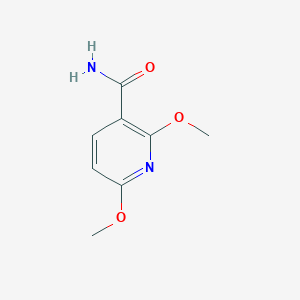
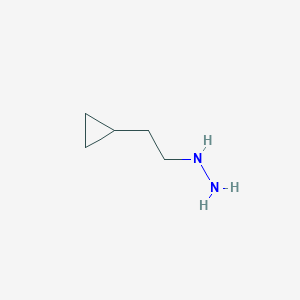
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)

